![molecular formula C14H16BNO2 B3046992 (3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid CAS No. 1334226-27-5](/img/structure/B3046992.png)
(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid
Overview
Description
This compound is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .
Synthesis Analysis
Boronic acids can be synthesized using various methods. One common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules . The molecule is planar with a minor bend around the C-B bond .Chemical Reactions Analysis
Boronic acids are commonly used as reagents in Suzuki-Miyaura coupling reactions, where they can be used to form C-C bonds by the reaction with aryl or vinyl halides . They can also undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .Physical And Chemical Properties Analysis
Phenylboronic acid is a white powder and is commonly used in organic synthesis . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry .Scientific Research Applications
- Applications : It has been successfully employed in the synthesis of diverse compounds, such as biologically active molecules and functional materials .
- Synergy : When combined with certain antibiotics, MPAM-Boronic acid enhances antibacterial potency against strains like Pseudomonas aeruginosa and Staphylococcus aureus .
Suzuki–Miyaura Coupling
Antibacterial Activity
Protodeboronation in Organic Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
Boronic acids are increasingly being used in diverse areas of research. They have been used for the construction of carbon–carbon or carbon–heteroatom bonds, but also in numerous transversal fields including catalysis, materials science, biology, imaging, etc . They have also been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . Future research may focus on expanding these applications and exploring new ones.
properties
IUPAC Name |
[3-[(N-methylanilino)methyl]phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO2/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(10-12)15(17)18/h2-10,17-18H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQLMGRDWCNSQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(C)C2=CC=CC=C2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209755 | |
Record name | Boronic acid, B-[3-[(methylphenylamino)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Methyl(phenyl)amino)methyl)phenyl)boronic acid | |
CAS RN |
1334226-27-5 | |
Record name | Boronic acid, B-[3-[(methylphenylamino)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334226-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-[(methylphenylamino)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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